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molecular formula C10H7ClN2O B3056913 5-(2-Chlorophenyl)pyrimidin-2-ol CAS No. 75175-35-8

5-(2-Chlorophenyl)pyrimidin-2-ol

Cat. No. B3056913
M. Wt: 206.63 g/mol
InChI Key: JIFHLLWARYNFLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04613603

Procedure details

10 g of 2-(2-chlorophenyl)-3-dimethylaminoprop-2-enal (Example 1a) and 6 g of urea are heated under reflux in 40 ml of ethanol, in the presence of 10 ml of hydrochloric acid, for 4 hours.
Name
2-(2-chlorophenyl)-3-dimethylaminoprop-2-enal
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[CH:11]N(C)C)[CH:9]=O.[NH2:15][C:16]([NH2:18])=[O:17].Cl>C(O)C>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:11]=[N:15][C:16](=[O:17])[NH:18][CH:9]=1

Inputs

Step One
Name
2-(2-chlorophenyl)-3-dimethylaminoprop-2-enal
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C(C=O)=CN(C)C
Name
Quantity
6 g
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC=C1)C=1C=NC(NC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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